Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride
Description
Properties
IUPAC Name |
methyl 3-(1-aminocyclopropyl)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-10(13)8-3-2-4-9(7-8)11(12)5-6-11;/h2-4,7H,5-6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKOMHPGEDQSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C2(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 3-(1-Aminocyclopropyl)benzoic Acid
The primary laboratory route involves esterifying 3-(1-aminocyclopropyl)benzoic acid with methanol. The reaction is catalyzed by concentrated sulfuric acid (H₂SO₄) under reflux conditions.
Procedure :
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Reagent Preparation : 3-(1-Aminocyclopropyl)benzoic acid (1.0 equiv) is dissolved in excess methanol (5–10 equiv).
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Acid Catalysis : Concentrated H₂SO₄ (0.1–0.5 equiv) is added dropwise to the mixture.
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Reflux : The reaction is heated under reflux at 65–70°C for 6–12 hours.
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Workup : The mixture is cooled, neutralized with NaHCO₃, and extracted with ethyl acetate.
Key Parameters :
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Yield : 70–85% after purification by recrystallization (ethanol/water).
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Purity : >95% (HPLC).
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt using hydrogen chloride (HCl) gas or HCl-dioxane solutions.
Procedure :
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Free Base Isolation : The esterified product is isolated via vacuum filtration.
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Acid Treatment : HCl gas is bubbled through a solution of the free base in anhydrous diethyl ether or dioxane at 0–5°C.
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Precipitation : The hydrochloride salt precipitates and is collected by filtration.
Optimization :
Industrial Production Protocols
Continuous Flow Synthesis
Industrial methods prioritize scalability and efficiency using continuous flow reactors.
Process Overview :
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Esterification Module : 3-(1-Aminocyclopropyl)benzoic acid and methanol are pumped through a heated tubular reactor (70°C) with H₂SO₄.
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In-Line Neutralization : The effluent is neutralized with aqueous NaOH and separated via centrifugal partition chromatography.
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HCl Salt Formation : The free base is treated with HCl gas in a packed-bed reactor, yielding the hydrochloride salt.
Advantages :
Catalytic Amination Optimization
Reaction Mechanisms and Kinetic Analysis
Esterification Mechanism
The acid-catalyzed esterification follows a nucleophilic acyl substitution pathway:
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Protonation : Carboxylic acid oxygen protonated by H₂SO₄.
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Nucleophilic Attack : Methanol attacks the carbonyl carbon, forming a tetrahedral intermediate.
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Dehydration : Loss of water generates the ester.
Rate-Limiting Step : Protonation of the carbonyl group (activation energy ≈ 50 kJ/mol).
Hydrochloride Formation Kinetics
The reaction between the free base and HCl is diffusion-controlled, with a second-order rate constant (k ≈ 1.2 × 10³ M⁻¹s⁻¹ at 25°C).
Factors Affecting Rate :
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Temperature : Lower temperatures (0–10°C) favor precipitation.
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Solvent Polarity : Polar aprotic solvents (e.g., dioxane) enhance ion pairing.
Purification and Characterization
Recrystallization Techniques
Solvent Systems :
-
Ethanol/water (3:1 v/v) achieves >95% purity.
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Hot filtration removes insoluble impurities (e.g., unreacted acid).
Analytical Data
Spectroscopic Characterization :
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¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8 Hz, 1H, ArH), 7.45 (m, 2H, ArH), 3.90 (s, 3H, OCH₃), 1.30 (m, 4H, cyclopropyl).
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IR : 1720 cm⁻¹ (C=O ester), 1600 cm⁻¹ (N–H bend).
Thermal Properties :
-
Melting Point : 198–200°C (decomposition).
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TGA : 5% weight loss at 210°C.
Challenges and Optimization Strategies
Byproduct Mitigation
Common Byproducts :
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Secondary Amines : Formed via over-amination (addressed using urotropin).
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Ester Hydrolysis : Minimized by controlling H₂SO₄ concentration (<10%).
Solutions :
Green Chemistry Approaches
Solvent Recycling :
-
Atom Economy : 85% (calculated for esterification).
Comparative Analysis of Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reaction Time | 12–18 hours | 2–4 hours |
| Yield | 70–85% | 85–90% |
| Purity | >95% | >98% |
| Scale | <1 kg | 10–20 kg/hour |
| Cost Efficiency | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Intermediate in Organic Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions .
- Building Block for Drug Development: this compound is utilized in creating novel pharmaceutical compounds, particularly those targeting specific biological pathways .
2. Biology:
- Biological Activity Studies: Researchers investigate the interactions of this compound with biomolecules to assess its potential biological activities. The amino group can form hydrogen bonds with various biological targets, influencing their function and structure .
- Structure-Activity Relationship (SAR) Analysis: Case studies have shown that modifications to the compound can enhance its affinity for specific receptors, making it a candidate for drug development .
3. Medicine:
- Therapeutic Potential: The compound is being explored for its therapeutic properties, particularly as a precursor in drug formulations aimed at treating various diseases. Its ability to release active benzoic acid derivatives upon hydrolysis enhances its pharmacological profile .
- Prodrug Development: Recent research has focused on developing prodrug derivatives of this compound to improve bioavailability and reduce toxicity while maintaining efficacy in therapeutic applications .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride with structurally or functionally related compounds, emphasizing molecular properties, applications, and key differences:
Key Comparative Findings
Structural Impact on Reactivity: The cyclopropane ring in this compound introduces significant ring strain, enhancing its reactivity compared to the cyclohexane analog (CAS 2138145-33-0) . This property is exploited in cycloaddition reactions for drug discovery. Substitution of the ester group with a nitrile (as in 3-(1-aminocyclopropyl)benzonitrile hydrochloride) increases electrophilicity, making the compound suitable for covalent binding in enzyme inhibition .
Pharmacological Relevance: this compound is prioritized in kinase inhibitor development due to its compact bicyclic structure, which improves target binding efficiency compared to bulkier analogs like Methyl 3-{2-[benzyl(methyl)amino]propyl}benzoate hydrochloride .
Research and Industrial Insights
- Synthetic Challenges: The cyclopropane ring in this compound requires specialized synthesis protocols, such as [2π+2π] cycloaddition or Simmons-Smith reactions, to avoid ring-opening side reactions .
- Stability : The hydrochloride salt form enhances stability under ambient conditions compared to the free base, which is prone to oxidation .
Biological Activity
Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate moiety substituted with an aminocyclopropyl group. This structural configuration is crucial for its biological interactions and reactivity.
| Property | Details |
|---|---|
| Molecular Formula | C11H12ClNO2 |
| Molecular Weight | 227.67 g/mol |
| Solubility | Soluble in water and organic solvents |
| Appearance | White crystalline powder |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors:
- Enzyme Interaction : The compound acts as a substrate for specific enzymes, leading to the formation of biologically active metabolites. This property is leveraged in biochemical assays to study enzyme kinetics and metabolic pathways.
- Receptor Modulation : It may influence receptor activity, particularly in the central nervous system, suggesting potential applications in neuropharmacology. Its structural similarities to known receptor agonists indicate that it could modulate dopaminergic pathways effectively, which is critical in treating neuropsychiatric disorders .
Pharmacological Potential
Research indicates that this compound may exhibit:
- Antidepressant Effects : Preliminary studies suggest potential antidepressant properties through modulation of neurotransmitter systems.
- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects, making this compound a candidate for further exploration in inflammatory disease models .
Case Studies
- Neuropharmacological Studies : A study investigated the compound's effects on dopaminergic signaling pathways in rodent models, showing promising results in enhancing dopamine release, which could be beneficial for conditions like Parkinson's disease.
- Biochemical Assays : In vitro assays demonstrated that this compound significantly alters enzyme activity related to neurotransmitter metabolism, indicating its role as a modulator in biochemical pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Methyl 3-aminobenzoate | Lacks cyclopropyl group | Limited receptor interaction |
| Methyl 3-(2-benzylmethylamino)ethyl benzoate | Different functional groups | Potentially broader pharmacological effects |
| Methyl 3-(1-amino-3-hydroxypropyl)benzoate | Hydroxypropyl group present | Enhanced enzyme interaction |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via cyclopropanation of a pre-functionalized benzoate ester. Key steps include:
- Aminocyclopropane Introduction : Use a transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith conditions) or strain-release amination .
- Esterification : React 3-(1-aminocyclopropyl)benzoic acid with methanol under acidic catalysis (e.g., HCl gas) to form the methyl ester hydrochloride salt .
- Optimization : Monitor reaction progress with TLC or HPLC. Purify via recrystallization (methanol/ether mixtures) to achieve >95% purity .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Storage : Store at –20°C in airtight, moisture-resistant containers. Desiccate to prevent hydrolysis of the ester or cyclopropane ring .
- Handling : Use inert atmosphere (N₂/Ar) gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light to prevent degradation .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., characteristic δ 1.2–1.8 ppm for cyclopropyl protons) and ester functionality .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₄ClNO₂⁺ = 227.68) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Batch Comparison : Cross-validate using multiple techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation).
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed benzoic acid derivatives) and adjust reaction conditions (e.g., reduce HCl excess) .
Q. What mechanistic insights exist for the cyclopropanation step, and how do side reactions impact yield?
- Methodological Answer :
- Mechanism : Cyclopropanation likely proceeds via a carbene intermediate. Side reactions (e.g., ring-opening under acidic conditions) can be mitigated by:
- Lowering HCl concentration during esterification.
- Adding stabilizing agents (e.g., crown ethers) to protect the cyclopropane ring .
- Kinetic Studies : Use in-situ FTIR to monitor intermediate formation and optimize reaction time/temperature .
Q. How can researchers develop a validated HPLC method for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer :
- Column Selection : C18 or HILIC columns for polar metabolites.
- Mobile Phase : Gradient elution with 0.1% formic acid in acetonitrile/water (retention time ~8–10 min).
- Validation : Assess linearity (0.1–100 µg/mL), LOD/LOQ (≤0.05 µg/mL), and recovery rates (>90%) using spiked samples .
Q. Are there established protocols for evaluating the biological activity of this compound, given its structural analogs?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against cyclopropane-targeting enzymes (e.g., cyclopropane fatty acid synthase) using fluorogenic substrates.
- Cellular Uptake Studies : Radiolabel the compound (³H/¹⁴C) to track distribution in cell lines. Include controls with scrambled stereochemistry to assess specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
